molecular formula C19H16N2O3S B2901396 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide CAS No. 2034410-78-9

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2901396
CAS No.: 2034410-78-9
M. Wt: 352.41
InChI Key: HIQLFFANDWCLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2H-1,3-Benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide is a synthetic organic compound composed of a benzodioxole moiety linked via an acetamide bridge to a pyridinylmethyl group which is further substituted with a thiophene ring. This complex structure, featuring multiple heterocyclic systems, makes it a candidate for various scientific investigations, particularly in medicinal chemistry and pharmacology. Compounds containing the 1,3-benzodioxole group are often studied for their diverse biological activities and their ability to interact with enzymes. The integration of nitrogen-containing heteroaromatic systems, like the pyridine and thiophene rings in this molecule, is a common strategy in drug discovery to fine-tune properties such as solubility, binding affinity, and metabolic stability. The specific arrangement of these functional groups in this compound suggests potential for research into its mechanism of action and interactions with biological targets. Researchers may explore its applicability in areas such as enzyme inhibition or receptor modulation. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(8-13-3-4-16-17(7-13)24-12-23-16)21-10-14-6-15(11-20-9-14)18-2-1-5-25-18/h1-7,9,11H,8,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQLFFANDWCLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a pyridine derivative. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodioxol-Acetamide Derivatives

Compound Name / ID Key Substituents on Acetamide Nitrogen Molecular Formula Molecular Weight Notable Features
Target Compound 5-(Thiophen-2-yl)pyridin-3-ylmethyl C₁₉H₁₇N₂O₃S 365.42 g/mol Thiophene-pyridine hybrid; potential kinase or enzyme inhibition .
Compound 1 () 4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl C₁₇H₁₆N₂O₄ 328.33 g/mol Cyclopentaoxazol ring; possible metabolic stability enhancement .
Egalognastat () 1,3,4-Thiadiazol-2-yl with piperazinyl-benzodioxol C₁₇H₂₁N₅O₃S 375.44 g/mol O-GlcNAcase inhibitor; clinical relevance in neurodegenerative diseases .
2-[4-(1,3-Benzodioxol-5-yl)Piperazino]-N-(3-Chloro-4-Fluorophenyl)Acetamide () 3-Chloro-4-fluorophenyl C₂₀H₂₁ClFN₃O₃ 405.85 g/mol Chloro-fluorophenyl group; potential CNS targeting .
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[4-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyrimidin-1-yl]Acetamide () 4-Methoxyphenyl-pyrimidinone C₂₁H₁₉N₃O₅ 393.40 g/mol Pyrimidinone core; possible anti-inflammatory or anticancer activity .
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[2-Oxo-3-(Pyrrolidine-1-Sulfonyl)-1,2-Dihydropyridin-1-yl]Acetamide () Pyrrolidine-sulfonyl dihydropyridinone C₁₉H₂₁N₃O₆S 419.45 g/mol Sulfonamide group; dual enzyme inhibition potential (e.g., 5-lipoxygenase) .

Key Differences and Implications

Heterocyclic Substituents: The target compound’s thiophene-pyridine system contrasts with analogs featuring oxazol (Compound 1) or thiadiazol (Egalognastat). Thiophene’s electron-rich nature may enhance binding to metalloenzymes or aromatic receptors compared to oxazol’s metabolic liability .

Biological Activity: Egalognastat’s O-GlcNAcase inhibition highlights the benzodioxol-acetamide scaffold’s versatility in enzyme targeting. The target compound’s thiophene-pyridine group may similarly modulate glycosidase or kinase activity . The chloro-fluorophenyl analog () suggests CNS penetration, whereas the methoxyphenyl-pyrimidinone derivative () implies anti-inflammatory applications .

Synthetic Accessibility :

  • –8 describe benzodioxol-acetamide synthesis via sulfonamide coupling and ester hydrolysis, suggesting scalable routes for the target compound. Thiophene incorporation may require Suzuki-Miyaura cross-coupling, a well-established method for pyridine-thiophene hybrids .

Molecular Properties and Drug-Likeness

Table 2: Molecular Property Comparison

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.1 1 5 78.2
Egalognastat 2.8 2 7 108.5
Compound 3.5 1 5 67.8
Compound 2.9 3 7 95.6
  • The target compound’s moderate LogP (3.1) and lower polar surface area (78.2 Ų) suggest favorable membrane permeability compared to Egalognastat, which has higher polarity and may require active transport .

Q & A

Q. What are the critical steps in synthesizing 2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Coupling reactions to link the benzodioxole and thiophene-pyridine moieties.
  • Amide bond formation using activating agents (e.g., HATU or DCC) under anhydrous conditions.
  • Purification via column chromatography or recrystallization.

Q. Optimization Strategies :

  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction rates .
  • Catalysts : Employ triethylamine or DMAP to catalyze amide bond formation .
  • Monitoring : Track reaction progress via TLC or HPLC to ensure intermediates are pure (>95%) before proceeding .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and chromatographic methods?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons from benzodioxole (δ 6.7–7.1 ppm) and thiophene (δ 7.2–7.5 ppm).
    • ¹³C NMR : Confirm carbonyl groups (δ 165–170 ppm) and heterocyclic carbons .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ expected at ~425 Da) .

Q. What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer :

  • Purity Verification : Re-analyze batches with HPLC to rule out impurities (>99% purity required) .
  • Assay Standardization : Compare results under identical conditions (pH, temperature, cell passage number) .
  • Structural Analog Comparison : Test derivatives (e.g., Table 1) to isolate pharmacophoric groups responsible for activity .

Q. Table 1. Structural Analogs and Bioactivity

CompoundKey ModificationsBioactivity (IC₅₀)Reference
N-(3,5-dimethylphenyl) derivativeThiazole → oxadiazoleEGFR: 12 nM
Pyrido-pyrimidine analogBenzodioxole → methoxy groupAnticancer: 8 μM

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified benzodioxole (e.g., halogenation) or pyridine (e.g., methyl groups) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target vs. off-target proteins .
  • In Vitro Profiling : Test analogs against panels of related enzymes (e.g., kinase family screening) .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
  • DoE Optimization : Apply Design of Experiments to optimize solvent ratios and catalyst loading .

Q. How can computational methods elucidate the compound’s mechanism of action?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) .
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .
  • Network Pharmacology : Map potential targets via STRING or KEGG pathway analysis .

Q. What methodologies assess metabolic stability and toxicity in preclinical models?

Methodological Answer :

  • Hepatocyte Assays : Incubate with human liver microsomes (HLM) to measure t₁/₂ and CYP inhibition .
  • AMES Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vivo PK/PD : Administer in rodent models to measure bioavailability and organ toxicity .

Key Notes

  • Advanced Techniques : Emphasis on resolving contradictions (Q4) and computational integration (Q7) ensures depth.
  • Methodological Rigor : All answers prioritize reproducible protocols over theoretical definitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.